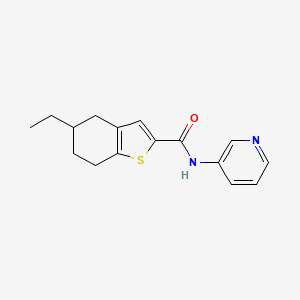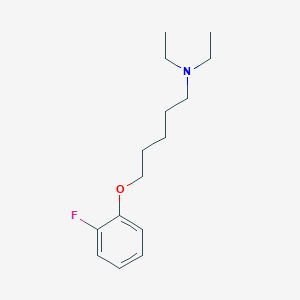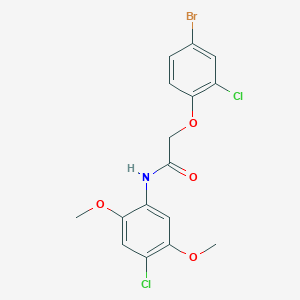![molecular formula C19H20F2N2O4S B5205808 N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B5205808.png)
N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide, also known as DFP-10917, is a small molecule inhibitor that has shown potential in cancer treatment.
Mécanisme D'action
N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDACs are overexpressed in many types of cancer, leading to abnormal gene expression and uncontrolled cell growth. By inhibiting HDACs, N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide can restore normal gene expression and inhibit cancer cell growth.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and use in experiments. It has also been extensively studied, making it a reliable tool for cancer research. However, N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has limitations as well. Its low yield in synthesis makes it expensive and time-consuming to produce. It also has low solubility, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide research. One direction is to optimize the synthesis method to increase yield and reduce cost. Another direction is to study the combination of N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, more research is needed to understand the mechanism of action of N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide and its potential use in other diseases, such as inflammatory diseases and neurodegenerative diseases.
In conclusion, N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide is a small molecule inhibitor that has shown potential in cancer treatment. Its inhibition of HDACs has been shown to restore normal gene expression and inhibit cancer cell growth. While N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has advantages for lab experiments, such as its reliability and ease of use, it also has limitations, such as its low yield and solubility. Future research directions include optimizing the synthesis method, studying combination therapies, and exploring its potential use in other diseases.
Méthodes De Synthèse
The synthesis of N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide involves several steps. The first step is the synthesis of 2-(difluoromethoxy)aniline, which is then reacted with 3-(piperidin-1-ylsulfonyl)benzoyl chloride to produce N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide. The yield of this synthesis method is approximately 20%.
Applications De Recherche Scientifique
N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, prostate cancer, and lung cancer. N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential combination therapy.
Propriétés
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O4S/c20-19(21)27-17-10-3-2-9-16(17)22-18(24)14-7-6-8-15(13-14)28(25,26)23-11-4-1-5-12-23/h2-3,6-10,13,19H,1,4-5,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAZKKZAPDLQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[benzyl(methyl)amino]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5205726.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5205741.png)
![4-[(dipropylamino)sulfonyl]-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5205752.png)

![4-[(4-ethylphenyl)sulfonyl]-N-(3-methoxypropyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5205767.png)
![4-[3-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5205770.png)

![1-(3-methylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5205781.png)

![4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5205795.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5205798.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)

![methyl 1-{2-[(1-ethyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5205836.png)